PHENYLMERCURY (II) NITRATE
Description
Historical Perspectives on Organomercurial Chemistry Research
The field of organometallic chemistry, which studies compounds containing metal-carbon bonds, has its roots in the 18th and 19th centuries. acs.org Early milestones included the synthesis of cacodyl (B8556844) compounds (containing arsenic-carbon bonds) by Louis Claude Cadet de Gassicourt in the 1750s and the discovery of diethylzinc (B1219324) and dimethylzinc (B1204448) by Edward Frankland in the 1840s. acs.org These discoveries laid the groundwork for the systematic investigation of compounds where metals are directly bonded to organic moieties.
Organomercury chemistry, a significant sub-discipline, gained momentum in the late 19th and early 20th centuries. A pivotal moment was the discovery of the mercuration reaction by Otto Dimroth in 1898, which involves the direct substitution of a hydrogen atom on an aromatic ring with a mercury-containing group. drugfuture.com This reaction, often using mercuric acetate (B1210297), became a fundamental method for synthesizing a wide array of arylmercury compounds, including the precursors to phenylmercury (B1218190) (II) nitrate (B79036). drugfuture.comiarc.fr The early 20th century saw the emergence of organomercurial compounds as promising agents for various applications, driven by their potent biological effects. Research during this period was largely focused on synthesizing new derivatives and exploring their utility in fields such as medicine and agriculture.
Evolution of Phenylmercury (II) Nitrate Research Focus
The research focus on this compound has undergone a significant evolution, mirroring the changing scientific and societal priorities concerning chemical compounds.
Initially, research was heavily concentrated on its applications. This compound was identified as a powerful antiseptic and fungicide. wikipedia.orgoxfordreference.com This led to its widespread use as a preservative in pharmaceutical preparations, particularly in ophthalmic solutions, and as a biocide in various industrial and agricultural settings. chemicalbook.comscispace.com Early studies investigated its efficacy against a broad spectrum of bacteria and fungi, often comparing its activity to other available antimicrobial agents. drugbank.com
By the mid-20th century, a paradigm shift began to occur. Growing awareness of the toxicity of heavy metals, spurred by environmental disasters such as the Minamata disease outbreak in Japan (caused by methylmercury (B97897) poisoning), led to increased scrutiny of all organomercury compounds. oxfordreference.comscispace.com Consequently, the research focus on this compound pivoted towards its toxicological profile. acs.org Studies began to investigate its effects on biological systems, its persistence in the environment, and its potential for bioaccumulation. This shift was also driven by the development of more sophisticated analytical techniques that allowed for the detection of trace amounts of mercury in environmental and biological samples. aqa.org.ar
In recent decades, with the use of this compound heavily restricted in many applications, research has become more specialized. drugbank.com Contemporary academic investigations often focus on its specific biochemical mechanisms of action, its interactions with biological molecules, and its potential as a tool in specialized chemical research, such as in the study of enzyme inhibition. ijmrset.com There is also ongoing research into methods for the remediation of mercury contamination, which includes understanding the chemical behavior of compounds like this compound in the environment. epa.gov
Classification within Organomercury Chemistry and its Significance for Research
This compound is classified as an organomercury compound, specifically an arylmercury compound, because it contains a direct covalent bond between a carbon atom of an aromatic ring (the phenyl group) and a mercury atom. oxfordreference.comresearchgate.net Organomercury compounds are broadly categorized based on the number of organic substituents on the mercury atom. This compound belongs to the RHgX class, where R is an organic group (phenyl) and X is an inorganic or organic anion (nitrate). epa.gov
This classification has several important implications for research:
Chemical Reactivity and Stability: The Hg-C bond in phenylmercury compounds is relatively stable compared to many other organometallic bonds, yet it can be cleaved under specific conditions. wikipedia.org This property makes them useful as reagents in organic synthesis, for example, in transmetalation reactions where the phenyl group is transferred to another metal. wikipedia.org Research in this area explores the kinetics and mechanisms of these reactions.
Biological Activity and Toxicity: The toxicity of organomercury compounds is largely determined by the nature of the organic ligand. Arylmercury compounds like this compound are generally less toxic than short-chain alkylmercury compounds such as methylmercury, but still pose significant health risks. oxfordreference.com Research into their toxicology often investigates how the phenyl group influences the compound's absorption, distribution, metabolism, and excretion, as well as its specific molecular targets within cells.
Environmental Fate: The classification influences how the compound behaves in the environment. The phenylmercury cation (C₆H₅Hg⁺) can undergo various transformations, including photodecomposition and microbial degradation. epa.gov Understanding these pathways is crucial for predicting its environmental persistence and for developing remediation strategies. Research in environmental chemistry often focuses on the rates and products of these degradation processes.
The table below summarizes some of the key properties of this compound:
| Property | Value |
| Chemical Formula | C₆H₅HgNO₃ |
| Molar Mass | 339.70 g/mol |
| Appearance | White to off-white crystalline scales himedialabs.com |
| Melting Point | 188-190 °C (decomposes) chemicalbook.com |
| Solubility in Water | Very slightly soluble chemicalbook.com |
The following table presents research findings on the antifungal activity of this compound against various ocular pathogenic filamentous fungi, as demonstrated by Minimum Inhibitory Concentration (MIC) values.
| Fungal Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Fusarium spp. | 0.0156 | 0.0313 |
| Aspergillus spp. | 0.0156 | 0.0313 |
| Alternaria alternata | 0.0313 | 0.0313 |
| (Data sourced from a 2013 study on the antifungal effect of ophthalmic preservatives) drugbank.com |
Structure
2D Structure
Properties
IUPAC Name |
phenylmercury(1+);nitrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.Hg.NO3/c1-2-4-6-5-3-1;;2-1(3)4/h1-5H;;/q;+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTFCHSETJBPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg+].[N+](=O)([O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5HgNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-68-5 | |
| Record name | (Nitrato-κO)phenylmercury | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PHENYLMERCURIC NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG8692ZN14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Mechanistic Pathways of Phenylmercury Ii Nitrate
Established Synthetic Routes to Phenylmercury (B1218190) (II) Nitrate (B79036)
The traditional synthesis of Phenylmercury (II) Nitrate is primarily achieved through two well-documented pathways: the direct mercuration of benzene (B151609) and the conversion of other phenylmercury salts.
Direct Mercuration Methodologies
Direct mercuration involves the electrophilic substitution of a hydrogen atom on the benzene ring with a mercury-containing group. google.com This process is a foundational method for creating the carbon-mercury bond central to phenylmercury compounds. google.com
One established process involves the reaction of benzene with a mercurating agent, such as mercuric nitrate. google.com To enhance reaction rates and yields, which are often slow at lower temperatures, procedural innovations have been introduced. google.com For instance, a method for producing phenylmercuric salts involves reacting benzene with mercuric oxide dissolved in an appropriate acid, such as nitric acid, in the presence of a catalyst. google.com Catalysts like boron trifluoride or hydrofluoric acid have been shown to significantly accelerate the reaction, allowing it to be completed in a few hours at reflux temperatures under atmospheric pressure, a significant improvement over methods requiring high-pressure autoclaves or high-boiling solvents. google.com
The general reaction can be summarized as the mercuration of the aromatic nucleus. google.com A notable yield of basic phenylmercuric nitrate (73%) was achieved by refluxing mercuric nitrate with benzene and a glacial acetic acid solution of boron trifluoride for two hours. google.com
Table 1: Examples of Direct Mercuration for Phenylmercury Salt Synthesis
| Mercurating Agent | Acid/Solvent | Catalyst | Reaction Time (Reflux) | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Mercuric Nitrate | Glacial Acetic Acid, Benzene | Boron Trifluoride | 2 hours | Basic Phenylmercuric Nitrate | 73% | google.com |
| Red Mercuric Oxide | Glacial Acetic Acid, Benzene | Hydrofluoric Acid | 2 hours | Phenylmercuric Acetate (B1210297)* | 78% | google.com |
| Yellow Mercuric Oxide | Glacial Acetic Acid, Benzene | Boron Trifluoride | 2 hours | Phenylmercuric Acetate* | 78.2% | google.com |
Note: These examples lead to the acetate salt, which can then be converted to the nitrate via salt conversion methods as described in section 2.1.2.
Ligand Exchange and Salt Conversion Approaches
An alternative and widely used strategy for synthesizing this compound is through ligand exchange or salt conversion. google.comnih.gov This approach begins with a different, often more easily prepared, phenylmercury salt, such as phenylmercuric acetate or a phenylmercuric halide, and converts it to the nitrate. google.com
A patented process describes the production of substantially pure this compound by reacting an organic phenylmercury salt dissolved in a water-miscible organic solvent with a light-insensitive inorganic nitrate. google.com The cation of the inorganic nitrate is chosen such that it forms a soluble salt with the anion of the starting phenylmercury compound, facilitating the precipitation of the desired this compound upon the addition of water. google.com
Suitable starting materials for this conversion include phenylmercuric acetate, propionate, butyrate, and sulfate. google.com The reaction is typically carried out in solvents like dioxan or diethylene glycol monoethyl ether, in which the starting salt is soluble but the resulting nitrate is less so. google.com This method can produce over-all yields of between 80% and 95%. google.com Another route involves the direct reaction of phenylmercury hydroxide (B78521) with nitric acid to form this compound. smolecule.comsmolecule.com
Table 2: Solvents for Ligand Exchange Synthesis of this compound
| Solvent | Type | Role in Synthesis | Reference |
|---|---|---|---|
| Dioxan | Water-miscible organic solvent | Dissolves the starting phenylmercury salt (e.g., acetate) to allow reaction with an inorganic nitrate. | google.com |
| Diethylene glycol monoethyl ether | Water-miscible organic solvent | Serves as a reaction medium and a solvent for recrystallization to purify the final product. | google.com |
Advanced Synthetic Strategies and Methodological Innovations
While traditional methods are effective, research into organic synthesis continually seeks to improve efficiency, control, and environmental compatibility.
Chemo- and Regioselective Synthesis
Chemo- and regioselectivity are critical concepts in the synthesis of substituted aromatic compounds. Regioselectivity in the direct mercuration of a substituted benzene ring is governed by the electronic nature of the substituent already present. The mercuration reaction is an electrophilic aromatic substitution, meaning that electron-donating groups direct the incoming mercury group to the ortho and para positions, while electron-deactivating groups direct it to the meta position. This inherent selectivity is a cornerstone of synthesizing specific isomers of substituted phenylmercury compounds.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. While specific literature detailing advanced chemo- and regioselective strategies solely for this compound is sparse, the principles are broadly applicable. researchgate.netnih.gov For instance, in a molecule with multiple reactive sites, reaction conditions could be tuned to favor mercuration over other potential reactions like nitration or oxidation. The development of modern catalytic systems often aims to achieve high levels of such selectivity, which is crucial for the synthesis of complex fine chemicals and pharmaceuticals. researchgate.netnih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of organomercury compounds, which are inherently toxic, presents a significant challenge in this regard. However, improvements to synthetic routes can align with green chemistry goals.
The move away from high-boiling, toxic solvents like nitrobenzene (B124822) or dichlorobenzene, as noted in older mercuration methods, towards more efficient, catalyst-based systems operating under milder conditions is a step in a greener direction. google.com The patent describing the use of catalysts like boron trifluoride highlights advantages such as time savings, improved yields, and simpler operations, which correspond to the green chemistry principles of process efficiency and atom economy. google.com Furthermore, exploring aqueous-phase reactions, as seen in some modern nitration methodologies, could offer a more environmentally benign alternative to traditional organic solvents, although this application to mercuration is not yet established. nih.govresearchgate.net
Reaction Mechanisms of Formation
The primary mechanism for the formation of this compound via direct mercuration is electrophilic aromatic substitution. The process is initiated by the generation of a potent electrophile from the mercuric salt.
In the presence of a strong acid or catalyst, the mercuric salt (e.g., Hg(NO₃)₂) generates a highly electrophilic mercury species, notionally [HgNO₃]⁺. This electrophile attacks the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the final step, a proton (H⁺) is eliminated from the carbon atom bearing the mercury group, restoring the aromaticity of the ring and yielding the final product, this compound.
Kinetic studies have confirmed that the mercuration of benzene is a key step in certain reaction sequences, such as the oxynitration of benzene to produce nitrophenols, where this compound is a crucial intermediate. acs.org The subsequent conversion of this compound can involve cleavage by nitrogen oxides to form nitrosobenzene, which is then further transformed. acs.org Understanding this mechanism is vital for controlling the reaction and optimizing the yield of the desired product.
Role of Intermediates in this compound Synthesis
Intermediates play a pivotal role in many synthetic routes to this compound, primarily by providing a stable, purifiable precursor that can be smoothly converted to the desired product. The use of intermediates allows for greater control over the reaction and can lead to higher purity and better crystal formation in the final product. google.com
Once the phenylmercuric acetate is synthesized and purified, it is dissolved in a suitable inert, water-miscible organic solvent, such as dioxan. It is then treated with a light-insensitive inorganic nitrate whose cation forms a soluble salt with the acetate anion (e.g., sodium nitrate or potassium nitrate). The addition of water then causes the less soluble this compound to precipitate out of the solution, allowing for its isolation. google.com
Other Phenylmercuric Salts as Intermediates: Besides the acetate, other organic and inorganic phenylmercuric salts can also serve as intermediates. A patent from 1938 describes that phenylmercuric propionate, butyrate, sulfate, and various phenylmercuric halides can be used as precursors. google.com For example, a pure phenylmercuric halide can be suspended in an organic solvent and treated with a nitrate salt, such as thallium nitrate. This results in the precipitation of the highly insoluble thallium halide, leaving the this compound in solution, from which it can then be isolated. google.com
The function of these intermediates is to facilitate a clean and efficient anion exchange reaction. By starting with a well-defined and pure phenylmercuric salt, the final conversion to the nitrate is often a straightforward precipitation or exchange process, which simplifies purification. google.com
The properties and roles of key intermediates are detailed in the table below.
| Intermediate Compound | Chemical Formula | Role in Synthesis | Subsequent Reaction | Reference |
| Phenylmercuric Acetate | C₈H₈HgO₂ | Primary, isolable precursor | Dissolved and reacted with an inorganic nitrate to precipitate this compound | google.comgoogle.com |
| Phenylmercuric Halides | C₆H₅HgX (X=Cl, Br, I) | Alternative precursor | Reacted with a nitrate salt (e.g., thallium nitrate) to facilitate anion exchange | google.com |
| Phenylmercuric Sulfate | (C₆H₅Hg)₂SO₄ | Alternative precursor | Reacted in aqueous solution/suspension with a suitable nitrate salt | google.com |
Reactivity, Stability, and Degradation Pathways of Phenylmercury Ii Nitrate
Ligand Exchange Reactions and Coordination Chemistry
Phenylmercury (B1218190) (II) nitrate (B79036) participates in a variety of ligand exchange reactions, forming stable complexes with both anionic and neutral donor ligands. This reactivity is central to its chemical behavior and the formation of more complex structures.
Interactions with Anionic Ligands
Phenylmercury (II) nitrate readily reacts with anionic ligands, leading to the displacement of the nitrate ion and the formation of new phenylmercury (II) compounds. For instance, the reaction with chloride ions from sources like potassium chloride results in the formation of phenylmercury (II) chloride. core.ac.uk Similarly, it reacts with dithiocarbamates and dithiophosphates. tandfonline.comoup.com The phenylmercury cation, C6H5Hg+, forms various complexes with ligands found in natural and biological systems. miljodirektoratet.no
The reaction of phenylmercury (II) acetate (B1210297), a related compound, with ammonium (B1175870) salts of O,O'-alkylene dithiophosphoric acids in aqueous ethanol (B145695) yields phenylmercury (II) compounds with Hg-S bonds. tandfonline.com These reactions demonstrate the propensity of the phenylmercury (II) cation to form stable complexes with a range of anionic species.
Coordination with Neutral Donor Ligands
This compound also forms adducts with neutral donor ligands. A notable example is its reaction with triphenylphosphine (B44618) in dry ethanol, which yields the adduct [HgPh(PPh3)]NO3. rsc.orgrsc.org X-ray crystallography of this complex reveals a nearly T-shaped geometry around the mercury (II) atom, with a strong Hg-P interaction. rsc.orgrsc.org The nitrate group in this adduct exhibits weak interaction with the mercury atom. rsc.orgrsc.org
Complexes with other neutral N-donor ligands like pyridine (B92270) and pyrazole (B372694) have also been reported. researchgate.net For example, the reaction of methylmercury(II) nitrate with the tridentate pyridine donor ligand 2,6-bis[1-phenyl-1-(pyridin-2-yl)ethyl]pyridine (L) results in the formation of [HgMe(meso-L)]NO3·2H2O. utas.edu.au In these complexes, the geometry around the mercury atom can be influenced by the nature of the ligand. utas.edu.au
Formation of Multi-metallic Phenylmercury(II) Complexes
Phenylmercury (II) compounds can act as ligands themselves, coordinating to other metal centers to form bimetallic and even trimetallic complexes. core.ac.uktandfonline.com For instance, phenylmercury (II) alkylene dithiophosphates, formed from the reaction of phenylmercury (II) acetate and an ammonium salt, can coordinate to soft metal acceptors like Hg(II), Cd(II), and Ag(I) through their sulfur atoms. tandfonline.comtandfonline.com This results in the formation of 1:1 adducts. tandfonline.com
Furthermore, phenylmercury derivatives of Schiff bases can act as ligands towards Lewis acids such as MHg(SCN)4 (where M = Co(II), Ni(II), Cu(II), Zn(II)), leading to the formation of trimetallic complexes. core.ac.uk These reactions highlight the versatility of phenylmercury (II) compounds in constructing larger, multi-metallic assemblies. researchgate.net
Decomposition Mechanisms and Kinetic Studies
The stability of this compound is influenced by factors such as heat and light, which can induce its decomposition through various mechanisms.
Thermal Degradation Processes
When heated, this compound undergoes decomposition. jodrugs.comsmolecule.com The decomposition temperature is reported to be between 187°C and 190°C. smolecule.comphexcom.com This process can be influenced by the presence of other substances. For example, during heat sterilization (autoclaving at 121°C for 15 minutes) in the presence of disodium (B8443419) edetate, this compound degrades to mercuric ions and benzene (B151609). nih.gov The extent of this degradation is pH-dependent, being complete at pH 5 and 6, 80% at pH 7, and 15% at pH 8. nih.gov
The thermal decomposition of related phenylmercury carboxylates in boiling pyridine has been shown to yield diphenylmercury (B1670734) and bis(polybromophenyl)mercury compounds. publish.csiro.au Heating phenylmercuric nitrate can also emit toxic fumes of mercury and oxides of nitrogen. jodrugs.comrutgers.edu
Table 1: Thermal Degradation of this compound with Disodium Edetate
| pH | Degradation (%) | Products |
|---|---|---|
| 5 | 100 | Mercuric ion, Benzene |
| 6 | 100 | Mercuric ion, Benzene |
| 7 | 80 | Mercuric ion, Benzene |
| 8 | 15 | Mercuric ion, Benzene |
Photolytic Decomposition Pathways
This compound is susceptible to photolytic decomposition. Dissolved phenylmercuric salts undergo photochemical decomposition with a quantum yield of 0.24, which is independent of pH. epa.gov This process involves the cleavage of the carbon-mercury bond, leading to the formation of mercurous salts and phenyl radicals. epa.gov The minimum photochemical half-life in sunlight is estimated to be around 8.5 to 17 hours, suggesting that photodecomposition can be an environmentally significant degradation pathway. epa.gov
The photolysis of phenylmercury compounds can be influenced by the presence of other substances. For example, the photocatalytic degradation of phenylmercury has been studied using TiO2 in aqueous suspension with UV-A irradiation. nih.gov Under these conditions, the reaction leads to the reduction of Hg(II) and the oxidation of the aromatic group, with phenol (B47542) and diphenylmercury identified as intermediate products. nih.gov The efficiency of this process is influenced by factors such as pH and the amount of TiO2. nih.gov
Degradation in Aqueous Media
The degradation of this compound in aqueous environments is influenced by several factors, particularly photolysis. When dissolved in water, this compound can undergo photochemical decomposition. epa.gov Studies have shown that dissolved phenylmercuric salts break down under the influence of light, with a disappearance quantum yield that is independent of pH. epa.gov This process involves the cleavage of the carbon-mercury bond, leading to the formation of mercurous salts and phenyl free radicals. epa.gov The half-life for this photodegradation in sunlight is estimated to be around 20 hours. epa.govjodrugs.com
The stability of this compound in aqueous solutions is also significantly affected by pH. In acidic formulations, this compound is often preferred over other phenylmercuric salts like the acetate or borate (B1201080) because it is less likely to precipitate. phexcom.comchemicalbook.com Conversely, its solubility increases in the presence of alkali hydroxides. phexcom.com
Heat can also induce degradation, especially during processes like autoclaving for sterilization. phexcom.comchemicalbook.com This degradation can be exacerbated by the presence of other chemical species in the solution. nih.gov
Influence of Co-existing Chemical Species on Stability
The stability of this compound is markedly affected by the presence of other chemical substances in a solution.
Halides : Phenylmercuric salts are generally incompatible with halides, especially bromides and iodides, as they tend to form less soluble halogen compounds. phexcom.comchemicalbook.com However, at low concentrations (e.g., 0.002% w/v), precipitation may not occur in the presence of chlorides. phexcom.comchemicalbook.com
Chelating Agents : Disodium edetate (EDTA) can cause significant chemical degradation of this compound, particularly during heat sterilization. nih.gov The extent of this degradation is pH-dependent. For instance, during autoclaving, the phenylmercuric ion can be degraded to the mercuric ion and benzene. This degradation is complete at pH 5 and 6, around 80% at pH 7, and about 15% at pH 8. nih.gov
Reducing Agents and Sulfur Compounds : this compound is incompatible with reducing agents. noaa.gov It also shows incompatibility with some sulfur compounds, such as those found in rubber, as well as sodium metabisulfite (B1197395) and sodium thiosulfate. phexcom.comchemicalbook.com The interaction with sodium metabisulfite can lead to the inactivation of the preservative properties of this compound. phexcom.com
Other Incompatibilities : Other substances that can reduce the stability or activity of phenylmercuric salts include:
Aluminum and other metals. phexcom.comchemicalbook.com
Ammonia and ammonium salts. phexcom.comchemicalbook.com
Amino acids. phexcom.comchemicalbook.com
Anionic emulsifying and suspending agents. chemicalbook.com
Tragacanth, starch, and talc. chemicalbook.com
Silicates like bentonite, aluminum magnesium silicate, magnesium trisilicate, and kaolin. phexcom.comchemicalbook.com
Cetrimide is also known to be incompatible with phenyl mercuric nitrate. americanpharmaceuticalreview.com
The following table summarizes the influence of various chemical species on the stability of this compound:
Table 1: Influence of Co-existing Chemical Species on this compound Stability
| Interacting Species | Effect on Stability | Reference |
|---|---|---|
| Halides (Bromides, Iodides) | Formation of less soluble halogen compounds, leading to precipitation. | phexcom.com, chemicalbook.com |
| Chlorides | Precipitation may not occur at low concentrations (0.002% w/v). | phexcom.com, chemicalbook.com |
| Disodium Edetate (EDTA) | Significant degradation, especially with heat; pH-dependent. | nih.gov |
| Reducing Agents | Incompatible. | noaa.gov |
| Sulfur Compounds (e.g., in rubber, sodium metabisulfite) | Incompatible; can lead to inactivation. | phexcom.com, chemicalbook.com |
| Metals (e.g., Aluminum) | Incompatible. | phexcom.com, chemicalbook.com |
| Ammonia, Ammonium Salts, Amino Acids | Incompatible. | phexcom.com, chemicalbook.com |
| Anionic Emulsifying/Suspending Agents | Reduced antimicrobial activity. | chemicalbook.com |
| Various Powders (Tragacanth, Starch, Talc, Silicates) | Reduced antimicrobial activity. | phexcom.com, chemicalbook.com |
Chemical Interactions with Diverse Substrates
This compound engages in a variety of chemical interactions with different types of substances, including acids, bases, polymers, and packaging materials.
Reactions with Acids and Bases
This compound is incompatible with both strong acids and strong bases. mubychem.comammol.orgnoaa.gov
Acids : When treated with strong acids like sulfuric acid, it can decompose, forming salts and releasing nitrobenzene (B124822), which is identifiable by its characteristic yellow color and odor. smolecule.comdrugfuture.com With dilute hydrochloric acid, a white, flocculent precipitate is formed. mubychem.comdrugfuture.com Its solubility is enhanced in the presence of nitric acid. phexcom.com A saturated aqueous solution of this compound is acidic to litmus (B1172312) paper. phexcom.com
Bases : The compound's solubility is also greater in the presence of alkali hydroxides. phexcom.com However, strong bases are generally considered incompatible. nj.gov When a saturated solution is treated with sodium hydroxide (B78521), no yellow precipitate (indicative of mercuric ions) is formed, and the solution does not darken (indicative of mercurous ions), suggesting a certain level of stability in this specific reaction. drugfuture.com
The following table details the reactions of this compound with various acids and bases:
Table 2: Reactions of this compound with Acids and Bases
| Reactant | Observation | Reference |
|---|---|---|
| Strong Acids (general) | Incompatible. | noaa.gov, mubychem.com, ammol.org |
| Sulfuric Acid | Becomes yellow, evolves odor of nitrobenzene. | smolecule.comdrugfuture.com |
| Dilute Hydrochloric Acid | Forms a white, flocculent precipitate. | mubychem.comdrugfuture.com |
| Nitric Acid | Increased solubility. | phexcom.com |
| Strong Bases (general) | Incompatible. | nj.gov |
| Alkali Hydroxides | Increased solubility. | phexcom.com |
Interactions with Polymer Matrices and Packaging Materials
Phenylmercuric salts are known to be absorbed by certain types of packaging materials, which can reduce their effective concentration in solutions where they are used as preservatives.
Rubber : Rubber stoppers can absorb phenylmercuric salts. Natural rubbers tend to show the greatest uptake. chemicalbook.com The incompatibility also extends to sulfur compounds that can be present in rubber. phexcom.comchemicalbook.com
Plastics : Some types of plastic packaging components also absorb these salts. The uptake is generally highest with polyethylene (B3416737) and least with polypropylene. chemicalbook.com Studies on chloramphenicol (B1208) eye drops stored in low-density polyethylene (LDPE) containers have investigated the absorption of this compound. researchgate.net
The choice of packaging is crucial for formulations containing this compound to ensure its stability and efficacy are not compromised. It is recommended to store the compound in tight, light-resistant containers. drugfuture.com
Compatibility Studies in Multicomponent Chemical Systems
The use of this compound as a preservative in pharmaceutical and cosmetic formulations necessitates an understanding of its compatibility within complex chemical systems. phexcom.comchemicalbook.com
Pharmaceutical Formulations : Phenylmercuric salts are active as antimicrobial agents over a wide pH range but are typically used in neutral to alkaline solutions. phexcom.comchemicalbook.com In acidic formulations, this compound is often preferred due to its higher stability against precipitation. phexcom.comchemicalbook.com However, its preservative efficacy can be diminished by incompatibilities with other excipients. For example, significant loss of the salt can occur during autoclaving due to interactions with packaging or other components like sodium metabisulfite. phexcom.comchemicalbook.com
Specific Formulations : In some eye drop formulations, the presence of disodium edetate has been shown to cause the degradation of this compound, especially under heat sterilization. nih.gov Phenylmercuric salts are recommended over benzalkonium chloride as a preservative in solutions of salicylates, nitrates, and certain salts of physostigmine (B191203) and epinephrine (B1671497) containing sodium sulfite. phexcom.com
The following table provides a list of the compound names mentioned in this article.
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Phenylmercuric Acetate |
| Phenylmercuric Borate |
| Nitrobenzene |
| Disodium Edetate (EDTA) |
| Benzene |
| Sodium Metabisulfite |
| Sodium Thiosulfate |
| Bentonite |
| Aluminum Magnesium Silicate |
| Magnesium Trisilicate |
| Kaolin |
| Cetrimide |
| Sulfuric Acid |
| Hydrochloric Acid |
| Nitric Acid |
| Sodium Hydroxide |
| Polyethylene |
| Polypropylene |
| Chloramphenicol |
| Benzalkonium Chloride |
| Epinephrine |
| Physostigmine |
Advanced Analytical Methodologies for Phenylmercury Ii Nitrate Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and bonding characteristics of phenylmercury (B1218190) (II) nitrate (B79036).
Infrared Spectroscopy Applications
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within phenylmercury (II) nitrate. The presence of the nitrate group is indicated by a strong, broad absorption band around 1360-1380 cm⁻¹, which is characteristic of a non-coordinating nitrate ion. vulcanchem.com Additionally, a distinct band observed around 450-480 cm⁻¹ is assigned to the Hg-O stretching vibration. vulcanchem.com The Hg-C stretch is typically observed around 730 cm⁻¹. The IR spectrum provides valuable information, and when compared with spectra of related compounds like potassium acetate (B1210297) and methyl acetate, it can confirm the ionic nature of the phenylmercury complex. miljodirektoratet.no Researchers have utilized Fourier Transform Infrared (FT-IR) spectroscopy to study the interactions of organomercurials, including phenylmercury, with bacterial cells by observing changes in the cellular membrane's spectral features. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Organomercury Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structural and behavioral analysis of molecules in solution. ebsco.com In organomercury research, both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms. For this compound, ¹³C NMR studies show deshielded aromatic carbons in the range of δ = 120–150 ppm, a result of the electron-withdrawing effect of the mercury atom. vulcanchem.com The specific chemical shifts can be influenced by the solvent and the presence of other coordinating ligands. For instance, the interaction of arylmercury compounds with thiols has been studied using ¹H NMR, revealing the formation of complexes and changes in the chemical shifts of the protons on the phenyl ring and the thiol. lookchemmall.com Although less common, ¹⁹⁹Hg NMR can also be employed to directly probe the mercury nucleus, providing insights into its coordination environment. capes.gov.br
UV-Visible Spectroscopic Studies
UV-Visible spectroscopy is utilized to study the electronic transitions within the this compound molecule and its interactions in solution. The technique is particularly useful for detecting the formation of complexes. For example, the reaction of arylmercury compounds with aurothiomalate (B1210753) has been monitored by observing changes in the UV spectrum. lookchemmall.com Quantum chemistry calculations have been used to estimate the UV-absorption spectra of phenylmercury carboxylates, which are expected to be similar to that of this compound. miljodirektoratet.no In practical applications, UV-Vis spectrophotometry has been used to determine the absorbance values of ophthalmic suspensions containing phenylmercuric nitrate. researchgate.net
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation and quantification of this compound from complex matrices.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the determination of this compound, particularly in pharmaceutical formulations like eye drops. nih.govnih.govthegoodscentscompany.com A common approach involves reversed-phase HPLC with a C18 column. researchgate.net The mobile phase often consists of a mixture of water, acetonitrile, and a chelating agent like EDTA to improve peak shape and resolution. researchgate.net Detection is typically performed using a UV detector at a wavelength of around 258 nm. researchgate.net Stability-indicating HPLC methods have been developed to quantify the degradation products of phenylmercuric nitrate, such as diphenylmercury (B1670734), benzenesulphonic acid, and benzenesulphinic acid. nih.gov The method has been shown to be linear over a specific concentration range, allowing for accurate quantification. magtechjournal.comresearchgate.net
Below is a table summarizing typical HPLC conditions for this compound analysis:
| Parameter | Condition | Reference |
|---|---|---|
| Column | 5-µm LiChrospher 100 RP-18 (250 x 4 mm i.d.) | researchgate.net |
| Precolumn | LiChrocart 4-4 100 RP18 (5-µm) | researchgate.net |
| Mobile Phase | Water-acetonitrile-0.3 mM EDTA (70:25:5, v/v/v) | researchgate.net |
| Flow Rate | 1 ml/min | researchgate.net |
| Detection Wavelength | 258 nm | researchgate.net |
Gas Chromatography (GC) for Organomercurial Analysis
Gas Chromatography (GC) is another powerful technique for the analysis of volatile organomercury compounds. While this compound itself is not sufficiently volatile for direct GC analysis, it can be derivatized to a more volatile form. For instance, organomercurials can be converted to their phenylmercury(II) derivatives for analysis. canada.ca GC is often coupled with sensitive detectors like an electron-capture detector (ECD) or a microwave-induced plasma atomic emission detector (MIP-AED) for trace-level detection. nih.gov The use of capillary columns provides high resolution for separating different organomercury species. nih.govunam.mxresearchgate.net This technique has been successfully applied to the speciation of organomercurials in environmental and biological samples. nih.govosti.govresearchsolutions.com
The following table outlines typical GC conditions for the analysis of organomercurials:
| Parameter | Condition | Reference |
|---|---|---|
| Column | 5% HIEFF on a 6-foot column | epa.gov |
| Carrier Gas | 95% Argon / 5% Methane (B114726) | epa.gov |
| Flow Rate | 60 ml/min | epa.gov |
| Oven Temperature | 170 °C | epa.gov |
| Detector Temperature | 200 °C | epa.gov |
| Detector | Nickel-63 linearizing electron-capture detector | epa.gov |
Electrochemical and Titrimetric Approaches
Electrochemical and titrimetric methods offer sensitive and accurate means for the determination of this compound, particularly at trace levels.
Elemental Analysis and Mercury Speciation Techniques
Analyzing the total mercury content and distinguishing between its various organic and inorganic forms are crucial for understanding the environmental fate and toxicological profile of compounds like this compound.
Cold-Vapor Atomic Absorption Spectrophotometry (CVAAS) for Mercury Analysis
Cold-Vapor Atomic Absorption Spectrophotometry (CVAAS) is a highly sensitive physical method for mercury analysis based on the absorption of radiation at 253.7 nm by mercury vapor. In this technique, mercury is reduced to its elemental state and then aerated from the solution. The mercury vapor is passed through a cell in the light path of an atomic absorption spectrophotometer, and the absorbance is measured as a function of mercury concentration.
A critical aspect of analyzing organomercury compounds like this compound with CVAAS is the initial breakdown of the organometallic bond to convert the mercury to mercuric ions (Hg²⁺). While potassium permanganate (B83412) is often used for oxidation, it only partially oxidizes some organomercurials. The use of potassium persulfate as an oxidant has been shown to achieve nearly 100% recovery for compounds like phenylmercuric acetate. Therefore, a persulfate oxidation step is often included to ensure the complete conversion of organomercury compounds to mercuric ions before measurement.
The working range for this method is typically between 0.2 to 20.0 μg Hg/L. For accurate results, samples are often preserved by acidification with nitric acid to a pH of 2 or lower at the time of collection.
Table 1: CVAAS Instrumentation and Reagents
| Component | Specification | Purpose |
|---|---|---|
| Spectrophotometer | Compatible with mercury analysis at 253.7 nm | Measures the absorbance of mercury vapor |
| Mercury Hollow Cathode Lamp | Argon filled, e.g., Westinghouse WL-22847 or equivalent | Provides the specific wavelength of light for mercury absorption |
| Recorder | Multi-range, variable speed, compatible with UV detection system | Records the absorbance signal |
| Reducing Agent | Stannous chloride (SnCl₂) or Sodium borohydride (B1222165) (NaBH₄) | Reduces Hg²⁺ to elemental mercury (Hg⁰) |
| Oxidizing Agent | Potassium persulfate (K₂S₂O₈) | Breaks down organomercury compounds to release Hg²⁺ |
| Preservative | Nitric acid (HNO₃) | Acidifies sample to pH ≤ 2 to stabilize mercury |
Speciation of Mercury Compounds in Complex Matrices
The toxicity and environmental behavior of mercury are highly dependent on its chemical form. Therefore, speciation analysis, which involves the separation and quantification of individual mercury species, is essential. Various analytical strategies, often involving hyphenated techniques, are employed for the speciation of mercury compounds in complex matrices like environmental and biological samples. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector like Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful tool for mercury speciation. nih.gov HPLC separates the different mercury compounds, such as inorganic mercury, methylmercury (B97897), and phenylmercury, based on their chemical properties. nih.gov The separated species are then introduced into the ICP-MS for highly sensitive and element-specific detection. nih.gov
Another approach involves the use of solid-phase extraction (SPE) for the separation and preconcentration of mercury species. uw.edu.pl For instance, different sorbents can be used to selectively retain inorganic and organic mercury compounds. Subsequent elution with specific reagents allows for their separation and quantification by techniques like CVAAS. uw.edu.pl
Gas chromatography (GC) is also utilized for the analysis of volatile mercury compounds. kobe-u.ac.jpscispace.com For non-volatile species like phenylmercury, derivatization is often required to make them suitable for GC analysis. researchgate.net
Table 2: Comparison of Mercury Speciation Techniques
| Technique | Principle | Advantages | Common Applications |
|---|---|---|---|
| HPLC-ICP-MS | Chromatographic separation followed by mass spectrometric detection | High sensitivity, high selectivity, can analyze multiple species in a single run | Environmental monitoring, food analysis, clinical research nih.gov |
| SPE-CVAAS | Selective sorption and elution of mercury species followed by atomic absorption detection | Simple, cost-effective, suitable for preconcentration | Water analysis, routine monitoring uw.edu.pl |
| GC-AAS/MS | Gas chromatographic separation of volatile (or derivatized) mercury compounds with atomic absorption or mass spectrometric detection | High resolution for volatile species | Analysis of fish tissues, environmental samples kobe-u.ac.jpscispace.com |
The choice of analytical method depends on the specific mercury species of interest, the complexity of the sample matrix, and the required sensitivity and accuracy.
Environmental Transport, Transformation, and Fate of Phenylmercury Ii Nitrate
Abiotic Transformation Processes in Environmental Compartments
Abiotic processes, which are non-biological in nature, are primary drivers in the initial breakdown of phenylmercury (B1218190) (II) nitrate (B79036) in the environment. These transformations primarily involve light-induced degradation and chemical reactions in water and soil.
Sunlight plays a crucial role in the degradation of phenylmercury compounds. Dissolved phenylmercuric salts undergo photochemical decomposition, characterized by the cleavage of the carbon-mercury bond. epa.gov This process results in the formation of mercurous salts and phenyl free radicals. epa.gov The quantum yield for the disappearance of phenylmercuric salts is pH-independent, with a value of 0.24. epa.gov
Studies have shown that the photolysis of phenylmercuric acetate (B1210297), a closely related compound, follows saturation kinetics; it behaves as a first-order reaction at low concentrations and shifts to a zero-order reaction at concentrations above 0.5 mM. researchgate.netresearchgate.net The minimum photochemical half-life for diphenylmercury (B1670734) in sunlight is reported to be 8.5 hours, while for other phenylmercury compounds, such as the acetate and nitrate salts, the half-lives are longer, in the range of 16 to 20 hours. epa.gov This indicates that photodecomposition can be an environmentally significant degradation pathway under certain conditions. epa.gov
Table 1: Comparison of Calculated and Empirical Rates for Photodegradation of Phenylmercury Compounds in Sunlight This table presents data on the rate of photodegradation for various phenylmercury compounds when exposed to sunlight, comparing theoretically calculated rates with empirically measured ones.
| Compound | Empirical t½ (hours) |
| Diphenylmercury | 8.5 ± 1.8 |
| Phenylmercuric Acetate | 16.0 ± 2.0 |
| Phenylmercuric Nitrate | 20.0 ± 1.0 |
| Phenylmercuric Hydroxide (B78521) | 16.0 ± 2.0 |
Data sourced from laboratory studies measuring compound decomposition under sunlight exposure. epa.gov
Phenylmercury (II) nitrate undergoes several chemical transformations in aquatic and terrestrial systems. In water, abiotic degradation of phenylmercury acetate, a proxy for the nitrate salt, primarily occurs in the upper layers through phototransformation, yielding divalent and metallic mercury. enfo.hu The half-life in water for this process is estimated to be between 16 and 39 hours. enfo.hu
The degradation is also highly dependent on pH. For instance, during heat sterilization in the presence of disodium (B8443419) edetate, phenylmercuric nitrate degradation is significant. nih.gov At pH 8, 15% degradation to mercuric ion and benzene (B151609) occurs, which increases to 80% at pH 7, and complete degradation is observed at pH 5 and 6. nih.gov In soil, chemical degradation is generally considered less important, except under basic conditions. enfo.hu
Heterogeneous photocatalysis using titanium dioxide (TiO₂) has been shown to effectively degrade phenylmercury salts in aqueous solutions. researchgate.netresearchgate.net This process involves the reduction of Hg(II) and the simultaneous oxidation of the aromatic group, ultimately forming metallic mercury (Hg(0)) or mixtures of Hg(0) and calomel (B162337) (Hg₂Cl₂), depending on the starting salt. researchgate.netresearchgate.net Phenol (B47542) has been identified as a product of this reaction. researchgate.netresearchgate.net
Table 2: Chemical Transformation of Phenylmercuric Nitrate under Various Conditions This table summarizes the degradation products of phenylmercuric nitrate under different chemical and physical conditions, highlighting the influence of pH and catalysts.
| Condition | Reactants | Products | Extent of Degradation |
| Heat Sterilization (121°C, 15 min) | Phenylmercuric Nitrate, Disodium Edetate (pH 7) | Mercuric Ion, Benzene | 80% |
| Heat Sterilization (121°C, 15 min) | Phenylmercuric Nitrate, Disodium Edetate (pH 5-6) | Mercuric Ion, Benzene | 100% |
| UV/TiO₂ Photocatalysis (acidic pH, no O₂) | Phenylmercury Acetate | Metallic Mercury (Hg(0)), Mineralized Organics | Enhanced removal and mineralization |
| UV/TiO₂ Photocatalysis (acidic pH, no O₂) | Phenylmercury Chloride | Metallic Mercury (Hg(0)), Calomel (Hg₂Cl₂) | Enhanced removal and mineralization |
Data compiled from studies on chemical stability and photocatalytic degradation. researchgate.netresearchgate.netnih.gov
Photodegradation Kinetics and Mechanisms
Biogeochemical Cycling and Speciation Changes
Once released, this compound and its degradation products enter the complex biogeochemical cycle of mercury. This involves transformations between organic and inorganic forms, significantly altering the element's mobility, toxicity, and fate.
A critical step in the environmental fate of phenylmercury is the cleavage of the phenyl-mercury bond, which converts the organomercury compound into inorganic mercury (Hg(II)). core.ac.uk This transformation is largely mediated by microorganisms. enfo.hu Bacteria possessing the mer operon, which confers mercury resistance, can carry out this process. core.ac.uk Specifically, the enzyme organomercurial lyase, encoded by the merB gene, breaks the carbon-mercury bond, releasing benzene and inorganic mercuric ion (Hg(II)). core.ac.uknih.govacs.orgslu.se This inorganic mercury can then be reduced to volatile elemental mercury (Hg(0)) by the mercuric reductase enzyme, encoded by the merA gene. nih.govacs.org Studies using sewage sludge inoculum have demonstrated the rapid degradation of phenylmercuric acetate through this biotic pathway. enfo.hu
The inorganic mercury (Hg(II)) produced from the degradation of phenylmercury is a substrate for microbial methylation, a process that forms the highly toxic and bioaccumulative methylmercury (B97897) (MeHg). acs.orgnih.gov This conversion is primarily carried out by anaerobic microorganisms, such as sulfate-reducing and iron-reducing bacteria, in anoxic environments like sediments. mdpi.comwhoi.edu The presence of genes hgcA and hgcB is essential for this microbial methylation process. mdpi.com Several environmental factors influence the rate of methylation, including temperature, pH, and the presence of sulfides and iron. mdpi.com
Conversely, demethylation is the process that degrades methylmercury back to inorganic mercury. nih.gov This can occur through both biotic and abiotic pathways. nih.govmdpi.com Abiotic demethylation is mainly driven by photochemical reactions, where sunlight breaks down methylmercury, a process particularly significant in surface waters. mdpi.com Biotic demethylation can be either oxidative or reductive. nih.gov The reductive pathway is mediated by the mer operon system, where organomercurial lyase and mercuric reductase work in tandem to convert methylmercury into methane (B114726) and elemental mercury (Hg(0)). nih.govacs.org
Table 3: Key Factors Influencing Mercury Methylation and Demethylation This table outlines the primary environmental factors and biological systems that control the rates of mercury methylation and demethylation in aquatic and soil environments.
| Process | Key Drivers & Influencing Factors | Description |
| Methylation | Anaerobic Bacteria (Sulfate-reducers, Iron-reducers), hgcAB genes | Microorganisms in anoxic environments convert inorganic Hg(II) to methylmercury (MeHg). mdpi.comwhoi.edu |
| Low pH, Higher Temperatures | Low pH can increase methylmercury production and bioaccumulation, while higher temperatures increase the reaction rate. mdpi.com | |
| Demethylation | Photodegradation (Abiotic) | Sunlight, particularly UV-B radiation, breaks down methylmercury in surface waters. mdpi.com |
| mer Operon (Biotic, Reductive) | Bacteria with the mer operon use enzymes (organomercurial lyase, mercuric reductase) to convert MeHg to methane and elemental Hg(0). nih.govacs.org |
Information synthesized from reviews on mercury cycling. nih.govacs.orgmdpi.comwhoi.edu
Conversion Pathways to Inorganic Mercury in Environmental Matrices[20],
Distribution and Persistence in Environmental Media
This compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. lobachemie.comsuvchemlaboratorychemicals.com Its persistence and distribution are linked to its potential for bioaccumulation in the food chain, particularly in organisms like fish and crustaceans. ilo.org
While some studies indicate rapid degradation in certain environments like sewage sludge, others show that significant amounts of organomercury can persist in soil for extended periods, with reports of it being found 30 to 50 days after application. enfo.hupic.int Mercury compounds, in general, tend to bind to soil particles, which can reduce their immediate availability but also create a long-term reservoir of contamination in sediments. slu.sepic.int The historical use of phenylmercury compounds in industries such as pulp and paper has led to lasting contamination in the sediments of affected waterways. slu.se
Atmospheric Transport and Deposition
Once released into the atmosphere, this compound is subject to several transport and deposition processes. herts.ac.uk The primary mechanisms for its removal from the atmosphere include photolysis, washout during precipitation (wet deposition), and dry deposition of particulate forms. herts.ac.ukcopernicus.org
Theoretical studies on related phenylmercury carboxylates provide insight into the atmospheric lifetime of these compounds. These studies suggest that the atmospheric lifetime is approximately one day. The dominant degradation pathways are believed to be direct photolysis by solar radiation during the daytime and reactions with nitrate radicals (NO₃) at night. miljodirektoratet.no The products of such degradation can include elemental mercury, diphenylmercury, and dimethylmercury (B1214916), which are volatile and can persist in the atmosphere, contributing to long-range transport. nih.gov
Table 1: Key Atmospheric Fate Processes for Phenylmercury Compounds
| Process | Description | Significance for this compound |
|---|---|---|
| Photolysis | Degradation by sunlight. | A dominant daytime sink with an estimated atmospheric lifetime of about one day for related compounds. miljodirektoratet.no |
| Reaction with Radicals | Chemical reaction with atmospheric radicals like NO₃. | An important degradation pathway, particularly during nighttime. miljodirektoratet.no |
| Wet Deposition | Removal from the atmosphere by precipitation (rain, snow). | A significant pathway for transferring the compound to land and water. herts.ac.ukcopernicus.org |
| Dry Deposition | Gravitational settling of airborne particles. | Contributes to the overall deposition onto surfaces. herts.ac.ukcopernicus.org |
Partitioning in Aquatic and Terrestrial Systems
The partitioning of this compound between water, soil, and sediment determines its bioavailability and potential for transformation. Its behavior is influenced by its physicochemical properties and the characteristics of the surrounding environment.
In aquatic systems , phenylmercuric nitrate is expected to undergo transformation into other organic and inorganic mercury compounds. herts.ac.uk This transformation can be driven by photolysis, with studies on phenylmercuric acetate in distilled water showing a half-life of 16 hours when exposed to sunlight. nih.gov The compound is classified as very toxic to aquatic life, with the potential for long-lasting effects. usgs.govnih.gov The partitioning behavior in aquatic environments is influenced by the presence of complexing agents, such as humic substances, which can enhance the solubility and mobility of mercury. epa.gov The distribution between the water column and sediment is also dependent on pH. epa.gov
In terrestrial systems , this compound is similarly subject to transformation through photolysis and reactions with reducing agents found in the soil. herts.ac.uk Research on phenylmercury spray residues indicates strong adsorption to clay particles in the soil, with maximum adsorption occurring at a pH of 6. herts.ac.uk The environmental fate of phenylmercuric nitrate is considered to be similar to that of phenylmercuric acetate. herts.ac.uk Studies involving phenylmercuric acetate have shown that a substantial fraction can persist in organomercury forms in the soil for over a month, with some loss attributed to volatilization and irreversible binding to soil components. herts.ac.uknoaa.gov The mobility of phenylmercuric acetate in soil, based on an estimated organic carbon-water (B12546825) partition coefficient (Koc) of 60, is considered high. However, because it dissociates to form a cation, its mobility is likely reduced due to stronger adsorption to organic matter and clay. nih.gov
The potential for a chemical to bioaccumulate is often estimated using the octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater potential to accumulate in fatty tissues.
Table 2: Partitioning Properties of Phenylmercury Compounds
| Compound | Partition Coefficient | Value | Reference |
|---|---|---|---|
| Phenylmercuric Acetate | Log Kow | 0.71 | nih.gov |
| Phenylmercury(II) Chloride | Log P | 1.78 | herts.ac.uk |
| Phenylmercuric Nitrate | Mineral oil: water | 0.58 | phexcom.com |
| Phenylmercuric Nitrate | Peanut oil: water | 0.4 | phexcom.com |
| Phenylmercuric Acetate | Koc (estimated) | 60 | nih.gov |
Ultimately, in both aquatic and terrestrial environments, various forms of mercury, including phenylmercury, can be converted by microorganisms into the highly toxic and bioaccumulative methylmercury. herts.ac.ukmiljodirektoratet.nonoaa.govepa.gov This transformation is a critical step in the environmental cycle of mercury, leading to its magnification in food webs. Conversely, demethylation processes, carried out by algae or driven by sunlight, can reduce the amount of methylmercury. miljodirektoratet.nothermofisher.com
Theoretical and Computational Investigations of Phenylmercury Ii Nitrate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations offer a microscopic view of the electronic makeup of a chemical system, from which its molecular properties and behavior can be derived. miljodirektoratet.no While these calculations provide approximate information, they are invaluable for identifying trends and elucidating the fundamental nature of chemical bonding. miljodirektoratet.no
The initial step in the computational analysis of Phenylmercury (B1218190) (II) Nitrate (B79036) involves the optimization of its molecular geometry. This process aims to find the spatial arrangement of atoms that corresponds to the lowest energy state of the molecule. Computational chemistry employs various methods for geometry optimization, including molecular mechanics, ab-initio, and semi-empirical calculations, to achieve a stable molecular structure.
Experimental data from X-ray crystallography of related compounds, such as (creatinine)phenylmercury(II) nitrate monohydrate and phenyl(triphenylphosphine)-mercury(II) nitrate, provide a crucial reference for these optimizations. rsc.orgiucr.org For instance, in the phenyl(triphenylphosphine)-mercury(II) nitrate complex, the geometry around the mercury(II) ion is nearly T-shaped. rsc.org In studies of similar phenylmercury carboxylates, geometry optimizations have been performed using hybrid GGA functionals like MPW3LYP in conjunction with appropriate basis sets for each atom. miljodirektoratet.no
For Phenylmercury (II) Nitrate, a similar computational approach would be employed. The geometry would be optimized to determine key parameters such as bond lengths, bond angles, and dihedral angles. Based on studies of analogous phenylmercury carboxylates, the C-Hg-O angle is expected to be approximately 174°. miljodirektoratet.no The Hg-C and Hg-O bond lengths would also be calculated and are anticipated to show little variation from those observed in similar structures. miljodirektoratet.no
Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| Hg-C Bond Length (Å) | ~2.11 |
| Hg-O Bond Length (Å) | ~2.15 |
| C-Hg-O Bond Angle (°) | ~174 |
Note: This table is illustrative and based on data from similar phenylmercury compounds. Actual values would be determined through specific calculations for this compound.
Once the geometry is optimized, a range of electronic properties can be predicted. A key technique for this is the Natural Bond Orbital (NBO) analysis, which provides insights into the charge distribution within the molecule. miljodirektoratet.no In studies of phenylmercury carboxylates, NBO analysis has shown that the mercury atom carries a significant positive charge (around +1.1), indicating a highly ionic character for the Hg-O bond. miljodirektoratet.no
A similar charge distribution is expected for this compound, with the phenyl group, the mercury atom, and the nitrate group each carrying a net charge. These calculations help to understand the nature of the chemical bonds and the reactivity of the molecule.
Table 2: Predicted Natural Charges for this compound (Illustrative)
| Atom/Group | Predicted Net Charge |
| Phenyl group | ~ -0.42 |
| Mercury (Hg) | ~ +1.1 |
| Nitrate group | ~ -0.68 |
Note: This table is illustrative and based on data from NBO analysis of phenylmercury carboxylates.
Molecular Geometry Optimization
Spectroscopic Property Simulations
Computational methods are also employed to simulate the spectroscopic properties of molecules, providing a theoretical counterpart to experimental measurements.
Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the vertical excitation energies and predicting the UV-absorption spectra of molecules. miljodirektoratet.no This method can determine the wavelengths at which a molecule absorbs light and the intensity of that absorption. mdpi.com
For phenylmercury carboxylates, TD-DFT calculations have predicted the first singlet excited state to occur at approximately 243 nm. miljodirektoratet.no It is anticipated that this compound would exhibit a similar UV-absorption profile. The simulations would involve calculating the first few excited singlet and triplet states to identify the electronic transitions responsible for UV absorption. miljodirektoratet.no These theoretical spectra can be invaluable for interpreting experimental data and understanding the photochemistry of the compound.
Table 3: Predicted UV-Absorption Data for this compound (Illustrative)
| Excited State | Predicted Wavelength (nm) | Oscillator Strength (f) |
| First Singlet | ~240-250 | ~0.003-0.004 |
Note: This table is illustrative and based on TD-DFT calculations for similar phenylmercury compounds.
Mechanistic Modeling of Reactivity and Stability
Computational modeling is a powerful tool for investigating the reactivity and stability of chemical compounds, including their degradation pathways.
The degradation of phenylmercury compounds can proceed through various mechanisms, including photodegradation. nist.gov Computational studies can model these pathways to understand the underlying chemical reactions and identify the resulting products. For instance, the photodegradation of phenylmercury compounds is known to involve the cleavage of the carbon-mercury bond. nist.gov
Mechanistic modeling of the degradation of this compound would involve simulating the reaction pathways, potentially initiated by the absorption of UV light. These simulations would calculate the energy barriers for different reaction steps and identify the most likely degradation products, such as the phenyl radical and inorganic mercury species. nist.gov Studies on the photocatalytic degradation of phenylmercury have identified phenol (B47542) and diphenylmercury (B1670734) as intermediate products. nist.gov Computational models can help to elucidate the step-by-step mechanism leading to these and other degradation products. The influence of the surrounding environment, such as the presence of water or other reactive species, can also be incorporated into these models.
Complexation Constant Predictions
The prediction of complexation constants for this compound through theoretical and computational methods is a nuanced area of study. Direct computational investigations focused solely on the complexation constant of this compound are not extensively documented in publicly available research. However, significant insights can be drawn from analogous compounds, particularly phenylmercury (II) carboxylates, for which detailed quantum chemistry calculations have been performed. miljodirektoratet.no These studies provide a robust framework for understanding the methodologies that would be applied to this compound and for inferring its likely behavior.
Quantum chemistry calculations, particularly Density Functional Theory (DFT), are powerful tools for estimating the energetics of complexation and dissociation in solution. miljodirektoratet.no For a series of phenylmercury (II) carboxylates, quantum chemistry calculations have been successfully employed to obtain estimates of their dissociation constants in aqueous solutions. miljodirektoratet.no The methodology typically involves optimizing the geometry of the this compound molecule and its dissociated ions, the phenylmercury (II) cation (C₆H₅Hg⁺) and the nitrate anion (NO₃⁻), in a simulated aqueous environment. This is often achieved using a polarizable continuum model (PCM) to account for solvent effects. miljodirektoratet.no
The Gibbs free energy change (ΔG) for the dissociation reaction is calculated, and from this, the dissociation constant (Kd) can be derived. The complexation constant (often denoted as a stability constant, K) is the reciprocal of the dissociation constant. Theoretical studies on phenylmercury (II) carboxylates have indicated that the dissociation constants are very similar across a range of different carboxylate ligands (acetate, propionate, etc.). miljodirektoratet.no This suggests that the nature of the carboxylate group has a limited impact on the dissociation, which is primarily driven by the stability of the C₆H₅Hg⁺ cation in solution. miljodirektoratet.no
By analogy, it can be posited that the complexation constant of this compound would be of a similar order of magnitude to those of the carboxylates, as the fundamental C₆H₅Hg⁺ moiety is the same. The primary difference would lie in the interaction between the mercury center and the nitrate anion versus the carboxylate anions. Computational studies on other metal-nitrate complexes have shown that the nitrate ion can coordinate in either a monodentate or bidentate fashion, which would influence the stability of the complex.
The table below, derived from a study on phenylmercury (II) carboxylates, illustrates the kind of data that can be generated through these computational methods. It shows the calculated Gibbs free energy of dissociation and the resulting dissociation constants for various phenylmercury carboxylates in an aqueous solution. miljodirektoratet.no
| Compound | Formula | ΔG (kJ/mol) | Kd |
|---|---|---|---|
| Phenylmercury acetate (B1210297) | φ-Hg-OAc | 24.3 | 1.0 x 10⁻⁴ |
| Phenylmercury propionate | φ-Hg-OPr | 25.1 | 7.4 x 10⁻⁵ |
| Phenylmercury 2-methylpropionate | φ-Hg-OMPr | 25.1 | 7.4 x 10⁻⁵ |
| Phenylmercury octanoate | φ-Hg-OOc | 25.9 | 5.0 x 10⁻⁵ |
| Phenylmercury neodecanoate | φ-Hg-OnDc | 25.5 | 6.1 x 10⁻⁵ |
This table is based on data for analogous phenylmercury (II) carboxylate compounds. miljodirektoratet.no
Comparative Computational Studies with Other Organomercurials
Computational chemistry offers a powerful lens for comparing the properties of this compound with other organomercurial compounds. These studies often focus on structural parameters, bonding characteristics, and reactivity, providing insights that are complementary to experimental data.
Comparison with Phenylmercury (II) Carboxylates and Halides:
Theoretical studies on a series of phenylmercury (II) carboxylates have revealed that the electronic structure around the mercury atom is largely independent of the nature of the carboxylate ion. miljodirektoratet.no The Hg-C and Hg-O bond lengths show minimal variation across different carboxylate derivatives. miljodirektoratet.no For instance, in phenylmercury acetate, the calculated C-Hg bond length is approximately 2.107 Å and the Hg-O bond length is about 2.15 Å. miljodirektoratet.no The C-Hg-O angle is consistently around 174°, indicating a nearly linear arrangement. miljodirektoratet.no Natural Bond Orbital (NBO) analysis shows a significant positive charge of around +1.1 on the mercury atom across all studied carboxylates, highlighting the ionic character of the Hg-O bond. miljodirektoratet.no
It is reasonable to infer that this compound would exhibit similar structural and electronic properties. The strong electronegativity of the nitrate group would likely lead to a highly polarized Hg-O bond, similar to the carboxylates. The primary structural difference would be the coordination geometry of the nitrate group.
Comparison with Methylmercury (B97897) Compounds:
Computational studies have also been extensively applied to methylmercury (CH₃Hg⁺) complexes due to their environmental prevalence. While both phenylmercury and methylmercury compounds are toxic, their reactivity and biological interactions differ, partly due to the different organic ligands. Theoretical investigations into methylmercury complexes with various ligands, including those containing sulfur, have been crucial in understanding their stability and degradation pathways. The principles and computational methods used in these studies, such as DFT, are directly applicable to comparative analyses involving this compound.
Comparison with Diphenylmercury:
The following table summarizes key computed parameters for phenylmercury acetate, which serves as a proxy for this compound, in comparison to dimethylmercury (B1214916), providing a glimpse into the differences between aryl and alkyl mercury compounds.
| Compound | Parameter | Calculated Value |
|---|---|---|
| Phenylmercury Acetate (φ-Hg-OAc) | Hg-C Bond Length (Å) | 2.107 |
| Hg-O Bond Length (Å) | ~2.15 | |
| Natural Charge on Hg | +1.107 | |
| Dimethylmercury (Me₂Hg) | Hg-C Bond Length (Å) | - |
| - | - | |
| Natural Charge on Hg | +0.944 |
Data for Phenylmercury Acetate and Dimethylmercury is sourced from theoretical studies on phenylmercury carboxylates. miljodirektoratet.no
Advanced Applications and Research Niches of Phenylmercury Ii Nitrate
Catalytic Roles in Organic Synthesis
Organomercury (II) compounds, including phenylmercury (B1218190) (II) nitrate (B79036), serve as valuable reagents and intermediates in organic synthesis. thieme-connect.de The introduction of mercury into aromatic systems via electrophilic substitution is a reaction of both historical and practical significance. thieme-connect.de Mercury (II) salts, such as mercury (II) nitrate, can be employed for this purpose, leading to the formation of arylmercury (II) compounds. thieme-connect.de These compounds are generally stable and can act as ideal intermediates for further chemical transformations, allowing for the construction of complex organic molecules containing an aromatic substructure. thieme-connect.de
In some reactions, phenylmercury (II) compounds can act as catalysts. For instance, phenylmercury (II) acetate (B1210297), in the presence of acids like perchloric acid, has been shown to efficiently catalyze the addition of ethanol (B145695) to certain dienes, proceeding through an ethoxyphenylmercuration intermediate. thieme-connect.de
Phenylmercury(II) Carboxylates as Catalysts in Polymer Systems
While phenylmercury (II) nitrate itself is noted, it is the closely related phenylmercury (II) carboxylates, such as phenylmercury neodecanoate and phenylmercury 2-ethylhexanoate, that have been particularly significant as catalysts in polymer systems. minamataconvention.org These compounds were historically the catalysts of choice for the production of two-component polyurethanes, which are used in a wide array of applications. minamataconvention.org
The primary function of these catalysts is to accelerate the curing process—the reaction between a polyol and an isocyanate—to form the polyurethane polymer. minamataconvention.org The mercury atom in the catalyst is believed to coordinate with the polymer precursors, enhancing their reactivity and facilitating the rapid formation of urethane (B1682113) linkages. The catalyst remains within the final polymer product. minamataconvention.org The concentration of these catalysts in polyurethane formulations was typically in the range of 0.2-1%, resulting in a mercury content of 0.05-0.3% in the final product. minamataconvention.org
The high catalytic activity of phenylmercury compounds was crucial for producing high-performance materials. However, due to the toxicity of mercury, alternative catalysts based on metals like zinc and bismuth are now more common, though they often exhibit lower catalytic activity in polyurethane formulations.
Table 1: Phenylmercury Compounds in Polyurethane Catalysis
| Compound | Application Area | Typical Concentration in Catalyst Mix | Resulting Mercury Content in Product |
| Phenylmercury neodecanoate | Polyurethane (PU) elastomers, coatings, adhesives, sealants | 60-70% by weight | 0.05-0.3% |
| Phenylmercury 2-ethylhexanoate | Polyurethane synthesis | Not specified | Not specified |
| Phenylmercury acetate | Coatings and adhesives | Not specified | Not specified |
This table is based on data from references minamataconvention.org and .
Research in Materials Science and Polymer Chemistry
The application of phenylmercury catalysts has been instrumental in the materials science of polyurethanes. The mercury-catalyzed two-component polyurethane systems are used for a variety of specialized applications known as CASE (Coatings, Adhesives, Sealants, and Elastomers). minamataconvention.org
Specific applications include:
Coatings: Spraying onto surfaces for insulation or corrosion protection. minamataconvention.org
Adhesives and Sealants: Used as filling and bonding materials. minamataconvention.org
Elastomers: Employed in the casting of complex shapes by pouring or injecting the reacting mixture into a mold. These elastomers, sometimes called "synthetic rubbers," possess valuable elastic properties. minamataconvention.org
Research in this area focuses on understanding how the catalyst influences the final properties of the polymer. The high efficiency of phenylmercury catalysts allowed for the production of high-performance materials tailored for these demanding applications. While their use has declined, the study of these systems continues to inform the development of new, safer catalysts that can achieve similar material properties. taylorfrancis.com
Use as a Biochemical Reagent for Enzyme Studies
This compound is a well-documented enzyme inhibitor and has been widely used as a biochemical reagent to probe enzyme structure and function. smolecule.comnih.gov Its primary mechanism of toxicity and biochemical activity is the high-affinity binding of the mercury ion to the sulfhydryl (thiol) groups of cysteine residues in proteins. t3db.caasm.org This interaction can disrupt the enzyme's three-dimensional structure or block the active site, leading to a loss of catalytic activity. t3db.ca
Researchers have used this compound to identify the presence of essential sulfhydryl groups in various enzymes. epa.gov Studies have demonstrated its ability to inhibit a range of key enzymes, including:
Cytochrome oxidase smolecule.comasm.org
Catalase smolecule.comasm.org
Succinic, lactic, and glucose dehydrogenases asm.org
By observing the effect of this compound on an enzyme's activity, scientists can infer the importance of sulfhydryl groups for its function. epa.govdntb.gov.ua
Analytical Standards and Reference Materials in Chemical Metrology
In the field of chemical metrology—the science of measurement—Reference Materials (RMs) and Certified Reference Materials (CRMs) are essential for ensuring the quality and comparability of analytical results. chimia.chcmi.gov.cz These materials are sufficiently homogeneous and stable with respect to one or more specified properties and are used for purposes such as calibrating instruments and validating analytical methods. chimia.chcmi.gov.cz
High-purity substances are often used as RMs or CRMs for calibration. chimia.chhsa.gov.sg this compound is available commercially as a high-purity substance that can be used as a reference material. sigmaaldrich.com In this capacity, it can serve as a standard in analytical chemistry for the quantification of mercury or specific organomercury species.
For example, a laboratory developing a method to measure trace levels of phenylmercury compounds in environmental or biological samples could use a certified solution of this compound to:
Calibrate the analytical instrument (e.g., a mass spectrometer) to ensure its response is accurate. researchgate.net
Validate the measurement method by analyzing a known quantity of the standard and confirming that the result is accurate and precise. researchgate.net
Establish metrological traceability, linking the measurement result back to a known, established standard. chimia.ch
The use of such standards is critical for regulatory compliance, quality control, and ensuring the reliability of scientific data across different laboratories. cmi.gov.czhsa.gov.sg
Comparative Studies of Phenylmercury Ii Nitrate with Other Organomercury Compounds
Comparative Reactivity and Stability Profiles
The reactivity and stability of organomercury compounds are largely dictated by the nature of the organic ligand attached to the mercury atom. Phenylmercury (B1218190) (II) nitrate (B79036), an aromatic organomercurial, exhibits distinct characteristics when compared to alkylmercury compounds like methylmercury (B97897) and ethylmercury, or other arylmercury compounds.
The carbon-mercury (C-Hg) bond is central to the reactivity of these compounds. In phenylmercury (II) nitrate, the phenyl group, an aryl ligand, influences the stability of the C-Hg bond differently than the alkyl groups in compounds like methylmercury. Generally, arylmercury compounds are more stable than their alkyl counterparts due to the stronger sp²-hybridized carbon bond to mercury. epa.gov However, all organomercurials are susceptible to degradation under certain conditions.
Solutions of this compound are known to form a black residue of metallic mercury upon exposure to light or after extended storage. phexcom.com This indicates a degree of instability, particularly photochemical instability. A comprehensive kinetic study on the degradation of organomercurials revealed that dissolved phenylmercuric salts undergo photochemical decomposition with a pH-independent quantum yield of 0.24. epa.gov This process involves the cleavage of the C-Hg bond, leading to the formation of mercurous salts and phenyl free radicals. epa.gov The minimum photochemical half-life for this decomposition in sunlight is approximately 17 hours, suggesting that it can be an environmentally significant degradation pathway under specific conditions. epa.gov
In comparison, diphenylmercury (B1670734), another aryl organomercurial, also absorbs sunlight and photolyzes with a disappearance quantum yield of 0.27, resulting in a shorter minimum photochemical half-life of 8.5 hours. epa.gov On the other hand, simple alkylmercury compounds like dimethylmercury (B1214916) and methylmercuric ion show low sunlight absorption, making photodecomposition a less significant degradation pathway for them. epa.gov
The reactivity of this compound is also evident in its interactions with other chemical species. It is incompatible with halides, such as bromides and iodides, as they form less soluble halogen compounds. phexcom.com It also reacts with acids and bases. noaa.gov Treatment with strong acids can lead to the formation of salts and the release of nitrobenzene (B124822). smolecule.com Upon heating, it decomposes, producing toxic fumes. smolecule.comlobachemie.com
In biological systems, the reactivity of organomercurials is linked to their high affinity for thiol groups in proteins. pnas.org Studies have shown that both inorganic and organic mercurials can bind to cellular thiols. nih.gov Phenylmercuric acetate (B1210297) (PMA), a closely related compound to this compound, has been observed to form stable adducts with cysteine monothiols in various proteins. nih.gov This high reactivity with sulfhydryl groups is a key factor in their biological activity and toxicity.
| Feature | This compound | Methylmercury | Diphenylmercury |
| Bond Type | Aryl-Hg | Alkyl-Hg | Aryl-Hg |
| Photochemical Half-life (sunlight) | ~ 17 hours epa.gov | Not a significant degradation pathway epa.gov | 8.5 hours epa.gov |
| Photolysis Quantum Yield | 0.24 epa.gov | Low epa.gov | 0.27 epa.gov |
| Reactivity with Thiols | High affinity for thiol groups pnas.orgnih.gov | High affinity for thiol groups pnas.org | High affinity for thiol groups |
| Stability | Decomposes in light phexcom.com | More stable to photodecomposition epa.gov | Less stable to photodecomposition than this compound epa.gov |
Divergent and Convergent Synthetic Strategies
The synthesis of organomercury compounds can be approached through various strategies, with divergent and convergent methods offering different advantages. researchgate.net A divergent synthesis starts from a central core molecule and adds successive generations of building blocks, rapidly creating a library of related compounds. researchgate.netwikipedia.org Conversely, a convergent synthesis involves preparing smaller fragments of a larger target molecule separately and then combining them in the final steps. researchgate.net
The synthesis of this compound itself can be achieved through several direct methods. One common method involves the reaction of phenylmercury hydroxide (B78521) or oxide with nitric acid. smolecule.com Another approach is the mercuration of phenols using mercury salts in the presence of nitrating agents. smolecule.com A historical method involves boiling benzene (B151609) with mercuric acetate and then treating the resulting phenylmercuric acetate with an alkali nitrate. smolecule.com
When considering the broader landscape of organomercury synthesis, these direct methods for a specific compound like this compound can be seen as part of a larger, potentially divergent, synthetic framework. Starting from a common precursor like benzene or a phenol (B47542), one could, in theory, generate a variety of phenylmercury compounds by reacting them with different mercury salts and other reagents.
Convergent strategies become more relevant when synthesizing more complex or mixed organomercury compounds. For instance, the synthesis of mixed alkyl-aryl mercury compounds, such as (2-methylpropyl)(phenyl)mercury, has historically involved a multi-step process. smolecule.com An early approach involved reacting phenylmagnesium bromide with mercury(II) acetate to form a phenylmercury intermediate, which was then alkylated. smolecule.com This can be viewed as a convergent approach where the phenyl and alkyl components are brought together on the mercury center. More modern methods for such syntheses utilize transmetallation strategies, for example, reacting a phenylmercury halide with an organolithium reagent. smolecule.com
| Synthetic Strategy | Description | Application to Organomercury Compounds |
| Direct Synthesis of this compound | Reaction of a phenyl precursor with a mercury salt and a nitrate source. smolecule.com | - Reaction of phenylmercury hydroxide with nitric acid. smolecule.com- Mercuration of phenols with mercury salts and nitrating agents. smolecule.com |
| Divergent Synthesis | A common intermediate is used to generate a library of related compounds. researchgate.netwikipedia.org | Starting from benzene, various phenylmercury compounds can be synthesized by reacting with different mercury salts and reagents. |
| Convergent Synthesis | Smaller, separately synthesized fragments are combined to form a larger molecule. researchgate.net | Synthesis of mixed alkyl-aryl mercury compounds by preparing phenylmercury and alkylating agents separately before combining them. smolecule.com |
| General Organomercury Synthesis | Reaction of mercury(II) salts with organometallic reagents (e.g., Grignard, organolithium). wikipedia.org | A versatile method to introduce various organic groups onto the mercury atom, adaptable for both divergent and convergent approaches. |
Analytical Methodologies Across Organomercury Classes
The detection and quantification of organomercury compounds, including this compound, are crucial for environmental monitoring and other applications. A variety of analytical techniques are employed, often involving a separation step followed by a detection step. These methods can be broadly categorized into those with and without chromatographic separation. tandfonline.com
Chromatographic Methods:
Gas Chromatography (GC): GC coupled with various detectors is a powerful tool for the speciation of volatile organomercury compounds. tandfonline.comnih.gov For non-volatile compounds like this compound, a derivatization step is necessary to make them amenable to GC analysis. nih.gov This often involves ethylation or phenylation using reagents like sodium tetraethylborate or sodium tetraphenylborate. nih.gov Detectors commonly used with GC for mercury speciation include atomic fluorescence spectrometry (AFS), microwave-induced plasma atomic emission spectrometry (AES), and mass spectrometry (MS). nih.govnih.gov GC-AFS and GC-AES offer excellent sensitivity with detection limits in the sub-picogram range. nih.gov GC-MS, while less sensitive, is essential for confirming the identity of the derivatized products. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile organomercury compounds like this compound without the need for derivatization. smolecule.comresearchgate.net Reversed-phase HPLC is a common mode of separation. smolecule.comnih.gov For instance, this compound and acetate can be determined by reversed-phase HPLC after complexation with morpholinedithiocarbamate, followed by spectrophotometric detection. smolecule.comnih.gov Another HPLC method for phenylmercuric nitrate uses a C18 column with a mobile phase of water, acetonitrile, and EDTA, and UV detection at 258 nm. researchgate.net
Non-Chromatographic and Other Methods:
Potentiometric Titration: A specific method for determining this compound involves potentiometric titration with potassium iodide. nih.gov This method relies on the formation of insoluble phenylmercuric iodide, with the endpoint detected using an iodide-sensitive electrode. nih.gov
Cold-Vapor Atomic Absorption/Fluorescence Spectrometry (CV-AAS/AFS): These techniques are highly sensitive for the determination of total mercury. To analyze for specific organomercury compounds, a pre-treatment step is required to convert the organomercurial to inorganic mercury. acs.org For instance, sonolysis (ultrasonic irradiation) in the presence of HCl can be used to degrade organomercurials like methylmercury and phenylmercury into inorganic mercury, which can then be measured by flow injection-cold vapor atomic absorption spectrometry. acs.org
The choice of analytical method depends on the specific organomercury compound(s) of interest, the sample matrix, and the required sensitivity and selectivity.
| Analytical Technique | Principle | Application to this compound & Other Organomercurials | Key Features |
| Gas Chromatography (GC) coupled with AFS, AES, or MS | Separation of volatile compounds followed by element-specific or mass-based detection. tandfonline.comnih.govnih.gov | Requires derivatization (e.g., ethylation, phenylation) for non-volatile compounds like this compound. nih.gov | High sensitivity (sub-picogram detection limits with AFS/AES). nih.gov MS provides structural confirmation. nih.gov |
| High-Performance Liquid Chromatography (HPLC) with UV or other detectors | Separation of non-volatile compounds in a liquid mobile phase. smolecule.comresearchgate.net | Can directly analyze this compound without derivatization. smolecule.comresearchgate.net Often involves complexation to enhance detection. smolecule.comnih.gov | Suitable for non-volatile and thermally labile compounds. Good specificity and sensitivity. smolecule.com |
| Potentiometric Titration | Titration with a reagent that forms a precipitate with the analyte, with endpoint detection by an ion-selective electrode. nih.gov | Specific method for the determination of this compound. nih.gov | Measures down to low concentrations with good accuracy. nih.gov |
| Cold-Vapor Atomic Absorption/Fluorescence Spectrometry (CV-AAS/AFS) | Reduction of mercury to its elemental form, which is then detected by atomic absorption or fluorescence. acs.org | Typically measures total mercury. Requires a pre-oxidation step (e.g., sonolysis) to convert organomercurials to inorganic mercury for speciation analysis. acs.org | Highly sensitive for total mercury determination. |
Environmental Fate Comparison among Organomercurials
The environmental fate of organomercury compounds is a complex issue, influenced by factors such as their chemical structure, stability, and interactions with the environment. This compound, along with other organomercurials, can undergo various transformation and transport processes in the environment.
A key process in the environmental fate of organomercurials is degradation. As mentioned earlier, phenylmercury compounds can undergo photochemical degradation in aquatic systems. epa.gov This process breaks the C-Hg bond, transforming the organic mercury into inorganic forms. epa.gov The half-life for this process for phenylmercuric salts is on the order of hours to days, suggesting it can be a significant environmental degradation pathway. epa.gov In contrast, some alkylmercury compounds like methylmercury are less susceptible to direct photodecomposition. epa.gov
Another important transformation is microbial degradation. Certain bacteria possess enzymes, such as organomercurial lyase (encoded by the merB gene), that can cleave the C-Hg bond in organomercurials. pnas.orgresearchgate.net This process detoxifies the more toxic organic forms into less mobile inorganic mercury (Hg(II)). pnas.org This has been demonstrated for both methylmercury and phenylmercuric acetate. pnas.org The subsequent reduction of Hg(II) to volatile elemental mercury (Hg(0)) can also occur through the action of another bacterial enzyme, mercuric ion reductase. pnas.org
The persistence and bioaccumulation potential also differ among organomercurials. Methylmercury is particularly notorious for its high potential for biomagnification in aquatic food webs, accumulating to high levels in predatory fish. rsc.org While all organomercurials are toxic, the specific organic group influences their partitioning behavior in the environment and their uptake and metabolism by organisms.
The degradation rates of different organomercurials can vary. For example, in one study using sonolysis as a degradation method, the apparent rate constant for the oxidation of methylmercury was found to be higher than that for phenylmercury, indicating a faster degradation of methylmercury under those specific conditions. acs.org
| Environmental Fate Aspect | This compound | Methylmercury |
| Primary Degradation Pathways | Photochemical degradation, microbial degradation. epa.govpnas.org | Microbial degradation, less susceptible to direct photodecomposition. epa.govpnas.orgrsc.org |
| Photochemical Degradation | Significant pathway, with a half-life of ~17 hours in sunlight. epa.gov | Not a significant pathway. epa.gov |
| Microbial Degradation | Degraded by organomercurial lyase. pnas.org | Degraded by organomercurial lyase. pnas.org |
| Bioaccumulation Potential | Toxic and can accumulate in organisms. pnas.org | High potential for biomagnification in food webs. rsc.org |
| Relative Degradation Rate (Sonolysis) | Slower than methylmercury (k = 1.6 x 10⁻² s⁻¹). acs.org | Faster than phenylmercury (k = 3.2 x 10⁻² s⁻¹). acs.org |
Q & A
Q. What are the optimal conditions for synthesizing phenylmercury(II) nitrate to ensure purity?
Phenylmercury(II) nitrate synthesis requires controlled mercury-to-phenyl group stoichiometry and inert atmospheric conditions to prevent oxidation or decomposition. Key parameters include maintaining a reaction temperature below 60°C and using nitric acid as the nitrating agent in anhydrous solvents. Post-synthesis purification via recrystallization in glycerol or ethanol-water mixtures enhances purity .
Q. Which analytical techniques are most reliable for quantifying phenylmercury(II) nitrate in pharmaceutical formulations?
Atomic absorption spectrophotometry (AAS) with a carbon rod atomizer is highly effective, enabling direct analysis without digestion. A standard additions protocol is recommended to counteract matrix effects in complex formulations. Cold vapor AAS is less suitable due to interference from organic mercury bonds .
Q. What safety protocols are critical when handling phenylmercury(II) nitrate in laboratory settings?
Use fume hoods for dust control, wear nitrile gloves, and employ full-face shields. Contaminated waste must be stored in sealed containers labeled with UN 1895. Immediate decontamination of spills with sulfur-containing agents (e.g., sodium thiosulfate) neutralizes mercury residues .
Q. How does the molecular structure of phenylmercury(II) nitrate influence its reactivity in organometallic reactions?
The linear C–Hg–NO₃ geometry facilitates nucleophilic substitution at the mercury center. Reactivity with thiols or halides can be studied using NMR to track bond dissociation, while DFT calculations predict intermediate stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for phenylmercury(II) nitrate across different solvents?
Conduct controlled solubility trials using USP-grade solvents at 22°C, with gravimetric validation. Discrepancies arise from hydration states (e.g., monohydrate vs. anhydrous forms) and solvent purity. For example, reports <0.1 g/100 mL in water, while notes slight solubility in hot water—highlighting temperature dependence .
Q. What experimental strategies mitigate matrix effects when detecting phenylmercury(II) nitrate in complex environmental matrices?
Combine solid-phase extraction (e.g., graphitic carbon nitride) with AAS to isolate mercury species. For electrochemical detection, manganese oxide microsphere-modified electrodes improve selectivity in water samples by reducing organic interference .
Q. How does the thermal stability of phenylmercury(II) nitrate influence its storage and experimental applications?
Decomposition above 188°C releases toxic mercury vapors. Storage in amber glass under nitrogen at 4°C prevents photolytic degradation. Thermogravimetric analysis (TGA) should precede high-temperature applications to assess stability thresholds .
Q. What methodologies assess the environmental persistence and bioaccumulation potential of phenylmercury(II) nitrate in aquatic ecosystems?
Use LC-MS/MS to track speciation in sediment-water systems. Bioconcentration factors (BCFs) for fish can be modeled using OECD 305 guidelines, accounting for pH-dependent hydrolysis to methylmercury .
Q. What are the challenges in reproducing historical experimental data on phenylmercury(II) nitrate's antimicrobial efficacy?
Historical studies often omitted mercury speciation details. Re-evaluate using modern HPLC-ICP-MS to quantify active Hg⁺ species and control for thiomersal interference. Cross-validate with clinical isolate susceptibility assays .
Q. How can isotopic dilution techniques improve the accuracy of mercury speciation analysis in phenylmercury(II) nitrate-contaminated samples?
Spike samples with ¹⁹⁹Hg-enriched phenylmercury nitrate before extraction. Correct for recovery losses using isotope ratio measurements via ICP-MS, reducing matrix-induced quantification errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
